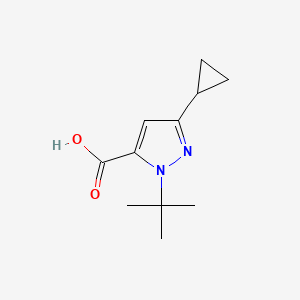
1-Acetyl-N-(4-(Trifluormethoxy)benzyl)azetidin-3-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of azetidines has been accomplished via the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . A one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines and hydrazines occurs under microwave irradiation via a simple and efficient cyclocondensation in an alkaline aqueous medium .Chemical Reactions Analysis
The trifluoromethoxy group is finding increased utility as a substituent in bioactives . The review focuses on the synthesis, properties, and reactivity of this important substituent .Wirkmechanismus
The exact mechanism of action of 1-acetyl-N-(4-(trifluoromethoxy)benzyl)azetidine-3-carboxamide is not fully understood. However, it is believed to inhibit the growth of microorganisms by interfering with their cell wall synthesis.
Biochemical and Physiological Effects:
Studies have shown that 1-acetyl-N-(4-(trifluoromethoxy)benzyl)azetidine-3-carboxamide exhibits low toxicity towards mammalian cells, making it a promising candidate for further research. It has also been found to exhibit anti-inflammatory and antioxidant activities, indicating its potential use in the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 1-acetyl-N-(4-(trifluoromethoxy)benzyl)azetidine-3-carboxamide in lab experiments is its low toxicity towards mammalian cells. However, its limited solubility in water can pose a challenge in some experiments.
Zukünftige Richtungen
There are several potential future directions for the research on 1-acetyl-N-(4-(trifluoromethoxy)benzyl)azetidine-3-carboxamide. Some of these include:
1. Further investigation of its antimicrobial properties and potential use in the development of new antimicrobial agents.
2. Studies on its anti-inflammatory and antioxidant activities and its potential use in the treatment of various diseases.
3. Research on its potential use in the agricultural industry as a pesticide or fungicide.
4. Investigation of its potential use in drug delivery systems due to its low toxicity towards mammalian cells.
Conclusion:
In conclusion, 1-acetyl-N-(4-(trifluoromethoxy)benzyl)azetidine-3-carboxamide is a chemical compound that has shown significant potential in various scientific research fields. Its low toxicity towards mammalian cells, antimicrobial properties, and anti-inflammatory and antioxidant activities make it a promising candidate for further research. However, its limited solubility in water can pose a challenge in some experiments. Further research in this area is necessary to fully understand the potential applications of this compound.
Synthesemethoden
The synthesis of 1-acetyl-N-(4-(trifluoromethoxy)benzyl)azetidine-3-carboxamide involves the reaction of 4-(trifluoromethoxy)benzylamine with 3-chloro-1-acetylazetidine-2,2-dicarboxylate in the presence of a base. The resulting product is then hydrolyzed to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
- Fluorhaltige Verbindungen spielen eine entscheidende Rolle in der pharmazeutischen Forschung. Ungefähr 10 % der vermarkteten Medikamente enthalten ein Fluoratom, und dieser Trend hält an .
- Im Bereich der Agrochemikalien sind fluorierte Verbindungen weit verbreitet. Etwa 15 % der im Pesticide Manual aufgeführten Pestizide enthalten mindestens ein Fluoratom .
Medizinische Chemie und Medikamentenentwicklung
Entwicklung von Pestiziden
Organokatalyse und Synthetische Chemie
Safety and Hazards
Eigenschaften
IUPAC Name |
1-acetyl-N-[[4-(trifluoromethoxy)phenyl]methyl]azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3N2O3/c1-9(20)19-7-11(8-19)13(21)18-6-10-2-4-12(5-3-10)22-14(15,16)17/h2-5,11H,6-8H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJKNBVLAGFPSBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(C1)C(=O)NCC2=CC=C(C=C2)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2544644.png)
![6-Methyl-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2544645.png)

![N-(2-bromophenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2544648.png)
![N-(4-{(5E)-5-[(5-methylfuran-2-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}phenyl)acetamide](/img/structure/B2544649.png)
![8-(2-aminophenyl)-3-butyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2544650.png)


![N-(1-(4-fluorophenyl)ethyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2544656.png)

![[2-Tert-butyl-5-methyl-4-(2-nitrophenyl)sulfanylpyrazol-3-yl] 4-methoxybenzoate](/img/structure/B2544660.png)
![2-{[4-(3-methylbutanoyl)piperazin-1-yl]carbonyl}-1H-indole](/img/structure/B2544662.png)

